4-(1,3-Thiazol-2-yloxy)oxolan-3-amine
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Overview
Description
4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, also known as 4-(oxolan-3-yl)-1,3-thiazol-2-amine, is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2OS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2,(H2,8,9) and the InChI Key is SCLXUYYPACSTIM-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 186.23.Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study focusing on Schiff bases derived from 1,3,4-thiadiazole compounds has shown significant biological activity, including DNA protection against oxidative stress and strong antimicrobial effects against certain bacteria. These findings suggest potential for chemotherapy applications and antimicrobial therapies (Gür et al., 2020).
Anticancer Evaluation
The synthesis and evaluation of thiazol-4-amine derivatives for anticancer activity have demonstrated promising results against various human cancer cell lines. This highlights the potential of these compounds in cancer treatment strategies (Yakantham et al., 2019).
Spectroscopic and Computational Studies
Aminothiazole derivatives have been synthesized and analyzed through spectroscopic methods and computational studies, revealing insights into their electronic and spectroscopic properties. Such analyses are crucial for understanding the bioactive behavior of these molecules (Adeel et al., 2017).
Antimicrobial Agents
The 2-amino-1,3,4-thiadiazole moiety has been identified as a significant scaffold for developing antimicrobial agents, showing a broad spectrum of pharmacological activities. This opens up possibilities for new drug development in combating resistant microbial strains (Serban et al., 2018).
Corrosion Inhibitor Applications
Thiazoles have been applied as effective corrosion inhibitors for metals, demonstrating their utility in protecting metal surfaces from corrosion. This application is critical in industrial settings to extend the lifespan of metal components (Farahati et al., 2019).
Synthesis and Structure Analysis
The exploration of thiazolidinones in heterocyclic synthesis has led to the creation of novel compounds with potential for various applications, including as intermediates in medicinal chemistry (Behbehani & Ibrahim, 2012).
Security Ink Development
Innovative materials based on thiazole derivatives have been developed for security ink applications, demonstrating unique multi-stimuli responsive properties. This highlights the versatility of thiazole compounds beyond pharmaceutical applications (Lu & Xia, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-3-10-4-6(5)11-7-9-1-2-12-7/h1-2,5-6H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAFFNGBGVLFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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